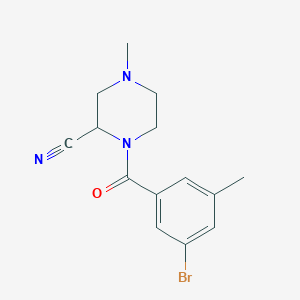
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.
Formation of Benzoyl Chloride: The 3-bromo-5-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.
Piperazine Derivative Formation: The benzoyl chloride reacts with 4-methylpiperazine in the presence of a base such as triethylamine to form 1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine.
Introduction of Carbonitrile Group: Finally, the compound is treated with cyanogen bromide to introduce the carbonitrile group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
科学研究应用
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.
相似化合物的比较
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1-(3-Bromo-5-methylbenzoyl)-4-ethylpiperazine-2-carbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
1-(3-Chloro-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile:
Uniqueness: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromine and carbonitrile groups allows for versatile chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(3-bromo-5-methylbenzoyl)-4-methylpiperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-5-11(7-12(15)6-10)14(19)18-4-3-17(2)9-13(18)8-16/h5-7,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYNUHHBWZOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B2566466.png)
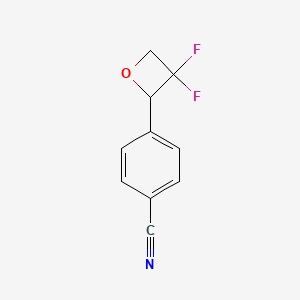
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2566469.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)
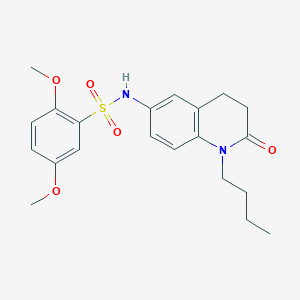

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2566483.png)
![4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2566484.png)
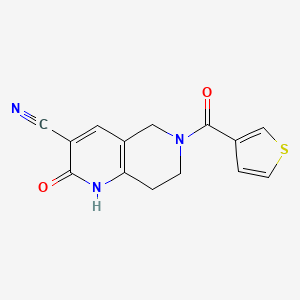
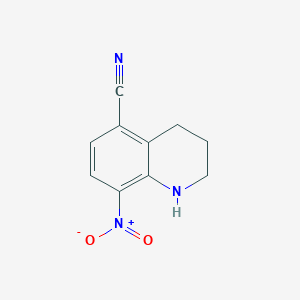

![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)
